5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine
Description
Chemical Structure: The compound, with the systematic name 5-[2-(2,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (CAS: 915921-54-9), features a 1,3,4-thiadiazole core substituted at position 5 with a 2-(2,5-dimethylphenoxy)ethylthio group and an amine at position 2. Its molecular formula is C₁₂H₁₅N₃OS₂, with a molecular weight of 289.40 g/mol .
Applications: Thiadiazole derivatives are renowned for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Properties
Molecular Formula |
C12H15N3OS2 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
5-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3OS2/c1-8-3-4-9(2)10(7-8)16-5-6-17-12-15-14-11(13)18-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14) |
InChI Key |
CDVVSXLBJLFEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(2,5-dimethylphenoxy)ethylamine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds followed by their cyclization to form the final product. The process may be optimized for yield and purity, and may involve the use of catalysts and solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the phenoxy or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenoxy or thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit the activity of certain enzymes or bind to receptors, thereby exerting its effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical properties of thiadiazol-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Research Findings
Substituent Effects: Lipophilicity: Bulky substituents (e.g., dimethylphenoxyethylthio) improve membrane permeability but may reduce solubility. Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl) enhance enzyme inhibition by modulating electron density on the thiadiazole ring .
Structure-Activity Relationships (SAR) :
Biological Activity
5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available literature.
Chemical Structure and Properties
The molecular structure of 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine can be represented as follows:
- Molecular Formula : C13H16N4OS
- Molecular Weight : 288.36 g/mol
The compound features a thiadiazole ring substituted with a thioether and a dimethylphenoxy group, which may contribute to its biological activities.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Activity
In a study evaluating various thiadiazole derivatives, it was found that certain compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance:
- Compound A (related structure) showed an inhibition zone of 15–19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
- Another derivative exhibited moderate activity against Staphylococcus aureus with an MIC value of 62.5 μg/mL .
These findings suggest that 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine may possess similar antimicrobial properties.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been documented. A series of studies have shown that certain substitutions on the thiadiazole ring can enhance cytotoxic effects against various cancer cell lines.
Research Findings
- In vitro studies indicated that some thiadiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values lower than that of standard chemotherapeutic agents like cisplatin .
- The incorporation of different substituents on the thiadiazole ring was found to affect the compound's ability to inhibit tumor cell proliferation .
Other Biological Activities
Beyond antimicrobial and anticancer effects, thiadiazoles have shown potential in various other pharmacological areas:
- Antiviral Activity : Some derivatives have demonstrated inhibitory effects on viral replication in cell cultures .
- Antiparasitic Effects : Compounds with similar structures have been evaluated for their efficacy against protozoan parasites like Trypanosoma brucei, showing promising results in preliminary assays .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
